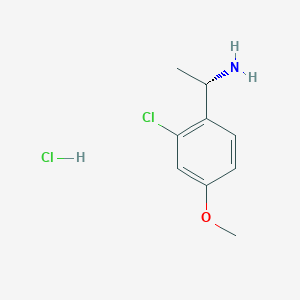

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cancer Treatment

Indole derivatives, such as 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have been increasingly studied for their potential in treating various types of cancer. These compounds can interfere with the signaling pathways that cancer cells use to grow and divide, potentially leading to new therapeutic strategies .

Microbial Infections

The antimicrobial properties of indole derivatives make them valuable in the development of new antibiotics. Their ability to disrupt bacterial cell processes offers a promising avenue for treating infections, especially in the face of rising antibiotic resistance .

Neurological Disorders

Research has indicated that indole derivatives can play a role in the treatment of neurological disorders. By modulating neurotransmitter systems, they may offer therapeutic benefits for conditions such as depression, anxiety, and Parkinson’s disease .

Anti-inflammatory Applications

The anti-inflammatory activity of indole derivatives is another area of interest. These compounds can inhibit the production of pro-inflammatory cytokines, providing a potential mechanism for treating inflammatory diseases .

Antiviral Therapies

Indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses within host cells, which is crucial for the development of treatments for viral infections like hepatitis C .

Synthetic Methodology

The synthesis of indole derivatives, including 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, is a significant field of study in organic chemistry. Developing novel synthetic routes for these compounds is essential for their application in medicinal chemistry and drug development .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reaction of 5-bromo-2,3-dihydro-1H-inden-1-one with methylamine followed by reduction with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "5-bromo-2,3-dihydro-1H-inden-1-one", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-2,3-dihydro-1H-inden-1-one is reacted with excess methylamine in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 2: The resulting amine is then reduced with sodium borohydride in methanol at room temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine.", "Step 3: The amine is then quaternized with hydrochloric acid in ethanol at reflux temperature to form 5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride." ] } | |

CAS番号 |

2301851-25-0 |

製品名 |

5-bromo-7-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride |

分子式 |

C10H13BrClN |

分子量 |

262.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。